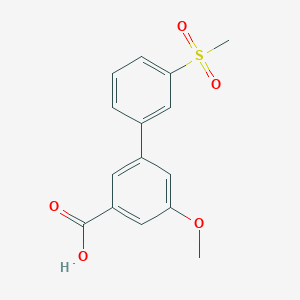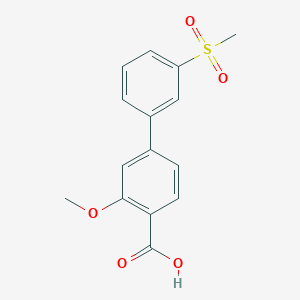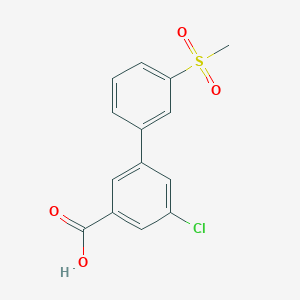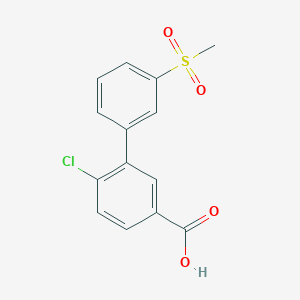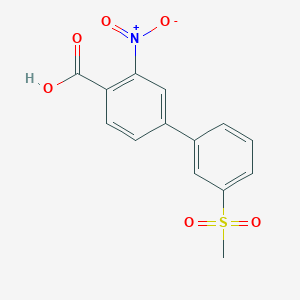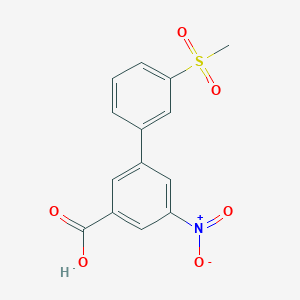
2-Methyl-3-(4-methylsulfonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(4-methylsulfonylphenyl)benzoic acid (MMPB) is a carboxylic acid that has a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water and has a melting point of 112°C. MMPB is a versatile compound that can be used in a variety of laboratory experiments and has a variety of biochemical and physiological effects.
科学的研究の応用
2-Methyl-3-(4-methylsulfonylphenyl)benzoic acid, 95% has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzymes. It has also been used as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. 2-Methyl-3-(4-methylsulfonylphenyl)benzoic acid, 95% has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the central nervous system.
作用機序
2-Methyl-3-(4-methylsulfonylphenyl)benzoic acid, 95% is a carboxylic acid that can act as a proton donor and acceptor. When it is in its protonated form, it can act as an inhibitor of enzymes, such as tyrosinase. When it is in its deprotonated form, it can act as a substrate for enzymes, allowing them to catalyze reactions. It can also act as a chelating agent, binding to metal ions and preventing them from participating in biochemical reactions.
Biochemical and Physiological Effects
2-Methyl-3-(4-methylsulfonylphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, 2-Methyl-3-(4-methylsulfonylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to have an effect on the central nervous system.
実験室実験の利点と制限
2-Methyl-3-(4-methylsulfonylphenyl)benzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound that is widely available. Additionally, it is a versatile compound that can be used in a variety of experiments. A limitation of 2-Methyl-3-(4-methylsulfonylphenyl)benzoic acid, 95% is that it can be toxic at high concentrations, so it is important to use it in the appropriate concentrations.
将来の方向性
2-Methyl-3-(4-methylsulfonylphenyl)benzoic acid, 95% has a wide range of potential future applications. It could be used in the development of new drugs and therapies for diseases, such as cancer and Alzheimer's disease. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. It could also be used in the development of new sensors and devices, such as biosensors and nanosensors. Finally, it could be used in the development of new technologies, such as 3D printing and artificial intelligence.
合成法
2-Methyl-3-(4-methylsulfonylphenyl)benzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-methylsulfonylphenol and 2-chlorobenzoic acid in the presence of a base, such as sodium hydroxide. This reaction yields 2-methyl-3-(4-methylsulfonylphenyl)benzoic acid and sodium chloride as byproducts. The second step involves the reaction of the 2-Methyl-3-(4-methylsulfonylphenyl)benzoic acid, 95% with a reducing agent, such as sodium borohydride, to form the final product.
特性
IUPAC Name |
2-methyl-3-(4-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-10-13(4-3-5-14(10)15(16)17)11-6-8-12(9-7-11)20(2,18)19/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETDDQBHSJTPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691641 |
Source


|
| Record name | 4'-(Methanesulfonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261913-49-8 |
Source


|
| Record name | 4'-(Methanesulfonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



